molecular formula C7H6ClN3S B13681261 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine

Katalognummer: B13681261
Molekulargewicht: 199.66 g/mol
InChI-Schlüssel: XQOBBEBFRODAKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes a chlorine atom at the 6th position and a methylthio group at the 8th position. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with methylthiolating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the IL-17A pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound can potentially reduce inflammation and alleviate symptoms of autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the IL-17A pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.

Eigenschaften

Molekularformel

C7H6ClN3S

Molekulargewicht

199.66 g/mol

IUPAC-Name

6-chloro-8-methylsulfanylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6ClN3S/c1-12-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3

InChI-Schlüssel

XQOBBEBFRODAKO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=NN2C1=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.